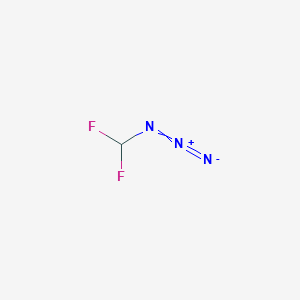

Azidodifluoromethane

Description

Azidodifluoromethane (CHF₂N₃) is a fluorinated organic azide with the molecular formula CHF₂N₃ and CAS number 41796-84-3. It is a volatile compound typically stored in solutions such as 1.2 M in dimethoxyethane (DME) for safe handling . Its synthesis involves a two-step process starting from chlorodifluoromethane (CHClF₂), utilizing tributyl(difluoromethyl)ammonium chloride as an intermediate, achieving yields up to 65% . This compound is primarily employed in [3+2] cycloaddition reactions, such as the Huisgen azide-alkyne click reaction, to synthesize N-difluoromethyl-1,2,3-triazoles—valuable motifs in medicinal and materials chemistry . Despite concerns about the explosive nature of low-molecular-weight azides, fluorination enhances stability, making CHF₂N₃ suitable for controlled synthetic applications .

Properties

IUPAC Name |

azido(difluoro)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF2N3/c2-1(3)5-6-4/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTUUTFPCXREEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=[N+]=[N-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.036 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of difluoromethyl azide generally involves the reaction of difluoromethyl halides with sodium azide. The reaction is typically carried out in an organic solvent such as dimethoxyethane (DME) under controlled temperature conditions to ensure the stability of the azide compound .

Industrial Production Methods: Industrial production of difluoromethyl azide follows similar synthetic routes but on a larger scale. The process involves careful handling and storage due to the compound’s potential hazards, including its flammability and toxicity .

Types of Reactions:

Cycloaddition Reactions: Difluoromethyl azide is prominently used in cycloaddition reactions, particularly the copper-catalyzed alkyne-azide cycloaddition (CuAAC) and enamine-mediated azide-ketone [3+2] cycloaddition.

Substitution Reactions: It can undergo substitution reactions where the azide group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

Major Products:

N-Difluoromethyl Triazoles: These are the primary products formed from the cycloaddition reactions involving difluoromethyl azide.

Scientific Research Applications

Difluoromethyl azide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of difluoromethyl azide involves its participation in cycloaddition reactions. The azide group reacts with alkynes or ketones to form triazoles through a [3+2] cycloaddition mechanism. This reaction is facilitated by catalysts such as copper or by the presence of enamines .

Comparison with Similar Compounds

Key Observations:

- Azidotrifluoromethane (CF₃N₃) historically required toxic precursors like trifluoronitrosomethane, but modern methods using TMSCF₃ and electrophilic azides improved accessibility .

- Azidobromodifluoromethane (BrCF₂N₃) synthesis failed due to competing elimination pathways, highlighting the challenges of halogenated analogs .

- Fluorination correlates with stability: CHF₂N₃ and CF₃N₃ are more stable than non-fluorinated azides (e.g., methyl azide) due to electron-withdrawing effects of fluorine .

Reactivity in Cycloadditions:

- Azidodifluoromethane : Participates in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to form N-difluoromethyl triazoles. It also undergoes ketone [3+2] cycloadditions .

- Azidotrifluoromethane : Used in azide-alkyne cycloadditions to introduce trifluoromethyl groups, enhancing lipophilicity in drug candidates .

Challenges and Limitations

- Synthetic Accessibility : CF₃N₃ and CHF₂N₃ are more accessible than halogenated analogs (e.g., BrCF₂N₃), which face insurmountable synthetic barriers .

Biological Activity

Azidodifluoromethane, a fluorinated azide compound, has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, stability, reactivity, and potential applications.

This compound is characterized by its azide functional group () and two fluorine atoms attached to a methylene carbon. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Synthesis

The synthesis of this compound typically involves the reaction of dibromodifluoromethane with sodium azide in a dry solvent such as dimethylformamide (DMF). This reaction can be performed under controlled temperatures to optimize yield and purity. For instance, a study reported a yield of 67% for this compound when synthesized under specific conditions involving temperature control and solvent choice .

Stability and Reactivity

This compound exhibits notable thermal stability, remaining inert under moderate heating conditions. A thermal stability test indicated no decomposition at temperatures up to 150 °C over extended periods . However, the compound is sensitive to impact and can decompose violently upon contact with rough surfaces .

The compound's reactivity is significant in click chemistry applications, particularly in cycloaddition reactions. For example, this compound can undergo copper(I)-catalyzed [3 + 2] cycloaddition with alkynes to form substituted triazoles, showcasing its utility in synthesizing complex organic molecules .

Biological Activity

Research into the biological activity of this compound is still emerging. Its potential applications include:

- Medicinal Chemistry : The incorporation of fluorinated azides into drug candidates may enhance pharmacokinetic properties due to increased lipophilicity and reduced metabolic degradation. Compounds featuring azide groups have been shown to engage in bioorthogonal reactions, facilitating targeted drug delivery systems .

- Material Science : The unique properties of this compound make it suitable for use in developing new materials with specific functionalities, such as self-healing polymers or advanced coatings .

Case Studies

- Cycloaddition Reactions : A study demonstrated that this compound could be used effectively in cycloaddition reactions to synthesize novel triazoles. The resulting compounds exhibited varying biological activities, highlighting the potential for further exploration in medicinal applications .

- Drug Design : In a recent investigation, replacing traditional substituents in known inhibitors with difluoroazide moieties resulted in compounds that maintained or enhanced their inhibitory activities against specific biological targets. This suggests that this compound derivatives could serve as promising scaffolds in drug development .

Data Table: Properties and Reactivity of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Boiling Point | 30–32 °C |

| Stability | Thermally stable |

| Sensitivity to Impact | High |

| Yield from Synthesis | Up to 67% |

| Typical Reaction Type | Copper(I)-catalyzed [3 + 2] cycloaddition |

Q & A

Q. What are the standard synthetic routes for producing azidodifluoromethane (CHF₂N₃), and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution reactions, such as the treatment of chlorodifluoromethane with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF). Reaction parameters such as temperature (optimized between 50–70°C), solvent choice, and stoichiometric ratios of NaN₃ to substrate critically affect yield. For example, excess NaN₃ may reduce side reactions but increase purification complexity. Characterization via ¹⁹F NMR and IR spectroscopy is essential to confirm the azide group (N₃⁻) incorporation and purity .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structural and electronic properties?

Key techniques include:

- ¹⁹F NMR : To assess fluorine environments and confirm molecular symmetry.

- IR Spectroscopy : To identify the azide stretch (~2100 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

- Mass Spectrometry (EI/CI) : For molecular ion (m/z ≈ 113) and fragmentation pattern analysis.

- DFT Calculations : To model electronic structure, bond angles, and reaction pathways (e.g., using Gaussian or ORCA software). Cross-validation of experimental and computational data is critical for accurate assignments .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

this compound requires stringent safety measures due to its potential toxicity and instability:

- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation exposure (TLV not established; assume acute hazard).

- Storage : Inert atmosphere (argon) and refrigeration to prevent decomposition.

- Emergency Procedures : Immediate decontamination with water for skin contact and medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Q. What experimental designs are optimal for studying this compound’s reactivity in click chemistry applications?

To evaluate its utility in Huisgen cycloadditions or Staudinger reactions:

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC under varied temperatures (25–60°C).

- Substrate Scope Screening : Test with alkynes, phosphines, and transition-metal catalysts (e.g., Cu(I)).

- Computational Modeling : Predict regioselectivity and transition states using DFT. Note: Steric effects from the CF₂ group may impede reactivity compared to smaller azides, necessitating tailored catalysts .

Q. How can mixed-methods approaches address gaps in understanding this compound’s environmental fate?

Combine:

- Quantitative Analysis : Measure hydrolysis rates (pH 5–9) via LC-MS to detect breakdown products.

- Qualitative Fieldwork : Collaborate with environmental scientists to assess real-world degradation in water/soil samples.

- Lifecycle Modeling : Use software like ECHAM or GEMS to predict atmospheric persistence and ozone depletion potential. Triangulating lab and field data enhances ecological risk assessments .

Methodological Guidance

What criteria should guide the formulation of research questions on this compound’s mechanistic pathways?

Apply the FINER framework :

- Feasible : Ensure access to specialized equipment (e.g., low-temperature NMR for studying intermediates).

- Novel : Focus on understudied areas, such as photolytic decomposition mechanisms.

- Ethical : Adhere to chemical safety protocols and disposal regulations.

- Relevant : Align with broader goals (e.g., green chemistry or fluorinated building blocks). Example: “How does UV irradiation impact the C-F bond cleavage kinetics in this compound?” .

Q. How should researchers approach conflicting toxicity data in this compound studies?

- Meta-Analysis : Aggregate existing in vitro/in vivo data (e.g., LD₅₀ ranges) and assess study quality (sample size, controls).

- In Silico Toxicology : Use QSAR models to predict acute toxicity endpoints.

- Dose-Response Experiments : Conduct tiered testing (cell cultures → rodent models) with standardized protocols (OECD guidelines). Transparent reporting of uncertainties is critical for risk communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.